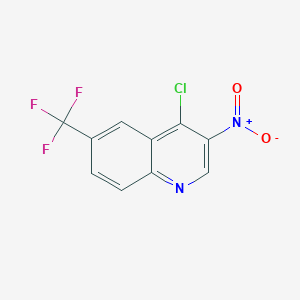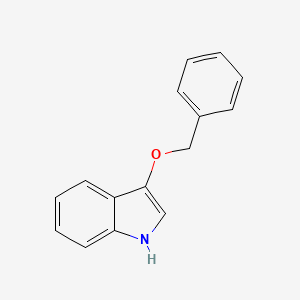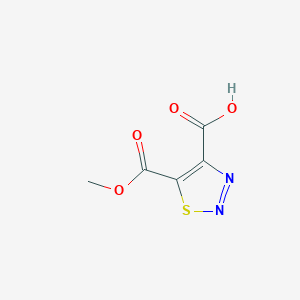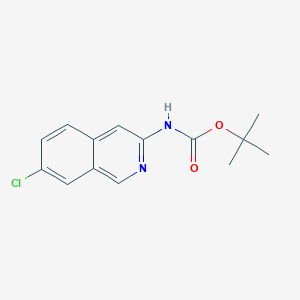
tert-Butyl (7-chloroisoquinolin-3-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (7-chloroisoquinolin-3-yl)carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a chloroisoquinoline moiety, and a carbamate functional group
Preparation Methods
The synthesis of tert-Butyl (7-chloroisoquinolin-3-yl)carbamate typically involves the reaction of 7-chloroisoquinoline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
-
Synthetic Route
Reactants: 7-chloroisoquinoline, tert-butyl chloroformate, triethylamine.
Reaction Conditions: The reaction is typically conducted in an organic solvent such as dichloromethane at room temperature.
Procedure: 7-chloroisoquinoline is dissolved in dichloromethane, followed by the addition of triethylamine. tert-Butyl chloroformate is then added dropwise to the reaction mixture. The reaction is stirred at room temperature for several hours until completion. The product is isolated by standard workup procedures, including extraction and purification by column chromatography.
-
Industrial Production Methods
- Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Industrial processes may also incorporate automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
tert-Butyl (7-chloroisoquinolin-3-yl)carbamate undergoes various chemical reactions, including:
-
Substitution Reactions
Reagents and Conditions: Nucleophiles such as amines or thiols can react with the carbamate group under mild conditions.
Products: Substituted carbamates or thiocarbamates.
-
Hydrolysis
Reagents and Conditions: Acidic or basic hydrolysis can cleave the carbamate group.
Products: 7-chloroisoquinoline and tert-butyl alcohol.
-
Oxidation and Reduction
Reagents and Conditions: Oxidizing agents such as hydrogen peroxide can oxidize the chloroisoquinoline moiety, while reducing agents like sodium borohydride can reduce it.
Products: Oxidized or reduced derivatives of the original compound.
Scientific Research Applications
tert-Butyl (7-chloroisoquinolin-3-yl)carbamate has several applications in scientific research:
-
Chemistry
- Used as a building block in the synthesis of more complex molecules.
- Employed in the study of reaction mechanisms and kinetics.
-
Biology
- Investigated for its potential as a biochemical probe.
- Studied for its interactions with biological macromolecules.
-
Medicine
- Explored for its potential therapeutic properties.
- Evaluated for its activity against certain diseases or conditions.
-
Industry
- Utilized in the development of new materials or chemical processes.
- Applied in the formulation of specialty chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl (7-chloroisoquinolin-3-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, alteration of signal transduction pathways, or interference with cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and targets.
Comparison with Similar Compounds
tert-Butyl (7-chloroisoquinolin-3-yl)carbamate can be compared with other similar compounds, such as:
-
tert-Butyl carbamate
- Lacks the chloroisoquinoline moiety.
- Simpler structure with different reactivity and applications.
-
tert-Butyl (3-chloroisoquinolin-5-yl)carbamate
- Similar structure but with a different position of the chloro group.
- May exhibit different chemical and biological properties.
-
tert-Butyl (6-bromo-7-chloroisoquinolin-3-yl)carbamate
- Contains an additional bromo substituent.
- Potentially different reactivity and applications due to the presence of both chloro and bromo groups.
Properties
Molecular Formula |
C14H15ClN2O2 |
|---|---|
Molecular Weight |
278.73 g/mol |
IUPAC Name |
tert-butyl N-(7-chloroisoquinolin-3-yl)carbamate |
InChI |
InChI=1S/C14H15ClN2O2/c1-14(2,3)19-13(18)17-12-7-9-4-5-11(15)6-10(9)8-16-12/h4-8H,1-3H3,(H,16,17,18) |
InChI Key |
AMURFKSOMDKGDG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=C2C=C(C=CC2=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


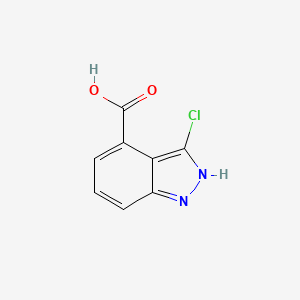
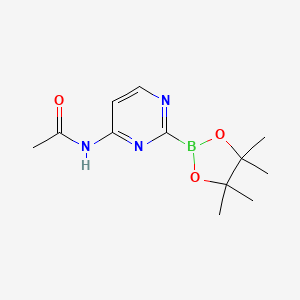
![Ethyl 7-Methylbenzo[c]isoxazole-3-carboxylate](/img/structure/B13666878.png)

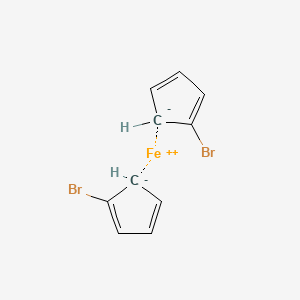

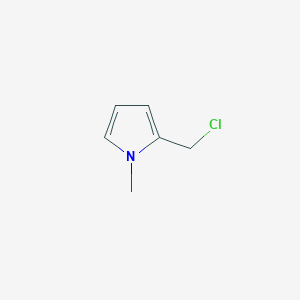
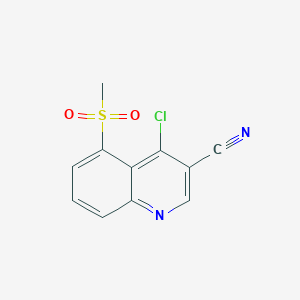
![8-Bromo-2-(furan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B13666914.png)

![9-(Trifluoromethyl)-1-oxaspiro[5.5]undecan-4-ol](/img/structure/B13666930.png)
